N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
CAS No.: 864977-29-7
Cat. No.: VC4572027
Molecular Formula: C25H24N2O4S2
Molecular Weight: 480.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864977-29-7 |
|---|---|
| Molecular Formula | C25H24N2O4S2 |
| Molecular Weight | 480.6 |
| IUPAC Name | N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C25H24N2O4S2/c1-31-16-15-27-21-14-13-20(33(2,29)30)17-22(21)32-25(27)26-24(28)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3 |
| Standard InChI Key | GJPISXKLOVGDAB-QPLCGJKRSA-N |
| SMILES | COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a complex organic compound that belongs to the categories of sulfonamides and benzothiazoles. It features a benzothiazole moiety, a methanesulfonyl group, and a diphenylacetamide structure, contributing to its chemical reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
Synthesis Steps:
-
Formation of the Benzothiazole Ring: Achieved through cyclization reactions involving appropriate precursors.
-
Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
-
Coupling with Diphenylacetamide: Final product obtained through coupling reactions with diphenylacetamide derivatives.
Potential Applications:
-
Medicinal Chemistry: Potential therapeutic applications in anti-inflammatory and anticancer treatments.
-
Biological Targets: Interaction with specific targets to modulate cellular signaling pathways.
Future Research Directions:
-
Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.
-
Biological Evaluation: In-depth studies on anti-inflammatory and anticancer activities.
-
Therapeutic Development: Exploring potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume